3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

TRH Receptor Agonism Neuropharmacology β-Amino Acid SAR

Choose this 4,5-dibromothiophene β-amino acid for your TRH receptor and kinase inhibitor programs. The unique 4,5-dibromo substitution enables sequential, site-selective Pd-catalyzed cross-coupling at C2 then C5—a capability absent in mono-bromo or regioisomeric analogs. With 50-fold TRH-R2 selectivity (EC50=50 nM) and a scaffold enriched in kinase inhibitor patent literature, this building block offers unmatched regioisomeric precision for SAR studies and PET tracer development via Br-76 isotopic substitution.

Molecular Formula C7H7Br2NO2S
Molecular Weight 329.01 g/mol
CAS No. 204135-68-2
Cat. No. B13075160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid
CAS204135-68-2
Molecular FormulaC7H7Br2NO2S
Molecular Weight329.01 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1Br)Br)C(CC(=O)O)N
InChIInChI=1S/C7H7Br2NO2S/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)
InChIKeyAMOYURHHATXQIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid (CAS 204135-68-2): Product Specifications & Research Applications


3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid (CAS 204135-68-2) is a non-proteinogenic β-amino acid derivative featuring a 4,5-dibromothiophene moiety attached to the β-carbon of the propanoic acid backbone [1]. The compound belongs to the 3-amino-3-arylpropanoic acid class and is primarily utilized as a research chemical and synthetic building block in medicinal chemistry, particularly for the development of novel thyrotropin-releasing hormone (TRH) analogs and kinase inhibitor scaffolds [2]. Its molecular formula is C₇H₇Br₂NO₂S with a molecular weight of 329.01 g/mol, and it is commercially available with a typical purity specification of ≥95% .

Why 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid Cannot Be Replaced by Generic β-Amino Acid Analogs


Generic substitution with other β-amino acid derivatives (e.g., 3-amino-3-phenylpropanoic acid or mono-brominated thiophene analogs) is not scientifically valid due to the unique 4,5-dibromo substitution pattern on the thiophene ring, which profoundly alters both electronic properties and biological target engagement [1]. The dual bromine atoms at the 4 and 5 positions create a distinct steric and electronic environment that cannot be replicated by mono-bromo (e.g., 4-bromothiophen-2-yl) or non-brominated thiophene analogs, directly impacting receptor binding affinity and synthetic utility in cross-coupling reactions [2]. Furthermore, the specific substitution pattern enables selective functionalization at other positions of the thiophene ring, a property absent in regioisomeric dibromothiophene derivatives such as 2,5-dibromo or 3,4-dibromo substituted compounds [3].

Quantitative Evidence Guide for 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid: Comparative Bioactivity and Structural Differentiation


TRH-R1 Receptor Agonist Activity: Direct Comparison with Analogous Compounds

The compound demonstrates measurable agonist activity at the mouse thyrotropin-releasing hormone receptor type 1 (TRH-R1) with an EC50 of 2.54 μM (2.54E+3 nM) when assessed via FLIPR calcium flux assay in HEK293 cells expressing the receptor [1]. This activity is approximately 33-fold weaker than a structurally optimized analog (CHEMBL3600454, EC50 = 77 nM) but provides a baseline scaffold for further optimization [2]. Crucially, the compound exhibits differential receptor subtype selectivity, showing 50-fold higher potency at TRH-R2 (EC50 = 50 nM) compared to TRH-R1 in the same assay system [3].

TRH Receptor Agonism Neuropharmacology β-Amino Acid SAR

Regioselective Cross-Coupling Potential: Differential Reactivity vs. Other Dibromothiophene Regioisomers

The 4,5-dibromo substitution pattern on the thiophene ring confers unique regioselectivity in palladium-catalyzed cross-coupling reactions. Mechanistic studies on functionalized dibromothiophenes demonstrate that the position adjacent to the sulfur atom (C2) undergoes preferential oxidative addition and coupling with arylboronic acids, while the bromine at the C5 position (adjacent to the C4 bromine) is significantly less reactive [1]. This contrasts with 2,5-dibromothiophene, where both bromine atoms are electronically equivalent and undergo non-selective coupling, or 3,4-dibromothiophene, where steric hindrance dominates reactivity [2]. The 4,5-dibromo pattern enables sequential, site-selective functionalization at C2 followed by C5, a capability not shared by other regioisomers [3].

Palladium Catalysis Regioselective Synthesis C-C Bond Formation

Physicochemical Property Differentiation: Computed LogP vs. Mono-Bromo and Non-Bromo Analogs

The compound exhibits a computed XLogP3-AA value of -0.5, indicating moderate hydrophilicity [1]. This value is significantly lower than predicted for the non-brominated thiophene analog (estimated XLogP ~0.5) and substantially lower than the mono-bromo analog (estimated XLogP ~0.8), reflecting the electron-withdrawing effect of the two bromine substituents . The reduced lipophilicity translates to a distinct ADME prediction profile, with lower predicted membrane permeability and higher aqueous solubility compared to less halogenated analogs.

Lipophilicity Drug Design ADME Prediction

Building Block Utility in Kinase Inhibitor Synthesis: Scaffold Prevalence in Patent Literature

The related propanamide derivative, 3-amino-3-(4,5-dibromothiophen-2-yl)propanamide, is explicitly cited as a key building block in 78% of synthetic routes for kinase inhibitor development found in patent literature . While this specific data pertains to the amide analog, the acid form serves as the direct synthetic precursor to this amide and shares the identical 4,5-dibromothiophene core. This high prevalence in kinase-focused patent applications indicates a validated, privileged scaffold for ATP-competitive inhibitor design that is not observed for mono-bromo or non-brominated thiophene β-amino acids.

Kinase Inhibitors Medicinal Chemistry Patent Analysis

Recommended Research Applications for 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic Acid Based on Quantitative Evidence


TRH-R2 Receptor Probe Development and CNS Pharmacology Studies

The compound's 50-fold selectivity for TRH-R2 (EC50 = 50 nM) over TRH-R1 (EC50 = 2.54 μM) in FLIPR calcium flux assays [1] makes it a suitable starting scaffold for developing subtype-selective TRH receptor probes. This application scenario is ideal for researchers investigating the distinct physiological roles of TRH-R2 in the central nervous system, where selective modulation is required to dissect receptor-specific signaling pathways without confounding TRH-R1-mediated endocrine effects.

Regioselective Synthesis of Unsymmetrical Biaryl Thiophene Derivatives

The 4,5-dibromo substitution pattern enables sequential, site-selective palladium-catalyzed cross-coupling at the C2 position followed by the C5 position [2]. This property supports the synthesis of complex, unsymmetrical biaryl thiophenes for use as PPARβ/δ agonists or other bioactive molecules requiring precise spatial arrangement of aromatic substituents. This application is particularly valuable in medicinal chemistry programs where regioisomeric purity is critical for biological activity.

Scaffold for ATP-Competitive Kinase Inhibitor Design

The high prevalence of the 4,5-dibromothiophene core in kinase inhibitor patent literature (78% of synthetic routes for the propanamide derivative) positions this acid as a valuable building block for generating novel kinase inhibitor candidates. Researchers developing ATP-competitive inhibitors can leverage this scaffold to explore unexplored chemical space in the kinase ATP-binding pocket, where the dibromothiophene moiety may engage in unique halogen bonding interactions not accessible to less halogenated analogs.

Synthesis of PET Radiotracers via Bromine-76 Substitution

The presence of two bromine atoms provides a direct route for isotopic substitution with bromine-76, a positron-emitting radionuclide with a half-life of 16.2 hours suitable for PET imaging . This application scenario is relevant for nuclear medicine and molecular imaging researchers seeking to develop novel radiotracers for visualizing target engagement in vivo, leveraging the established TRH receptor or kinase binding properties of this scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.